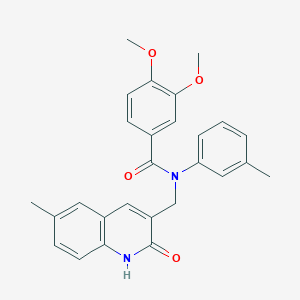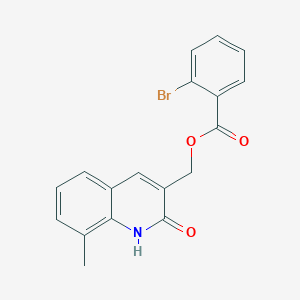
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 2-Methyl-8-quinolinol , which is a methyl substituted quinolinol derivative . It seems to have a bromobenzoate group attached to it, which could potentially alter its properties and uses.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 2-Methyl-8-quinolinol, a related compound, has been used in the preparation of various complexes . The bromobenzoate group could potentially be introduced through a substitution reaction, but without specific literature, this is purely speculative.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2-Methyl-8-quinolinol has a melting point of 71-73 °C and is insoluble in water .科学研究应用
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to enhance memory and learning. In infectious diseases, this compound has been shown to have antibacterial and antifungal properties.
作用机制
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In neurons, this compound has been shown to enhance memory and learning, and to have neuroprotective effects. This compound has also been shown to have antibacterial and antifungal properties.
实验室实验的优点和局限性
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate has several advantages for lab experiments, including its synthetic accessibility, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various scientific research fields. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for (2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate research. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another potential direction is to investigate its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its chemical structure for improved efficacy and safety.
合成方法
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate can be synthesized using a multi-step process involving the reaction of 2-bromobenzoic acid with 2-amino-3-methylquinoline, followed by the addition of methyl chloroformate and sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure this compound.
属性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-11-5-4-6-12-9-13(17(21)20-16(11)12)10-23-18(22)14-7-2-3-8-15(14)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQYOFYNRZYSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



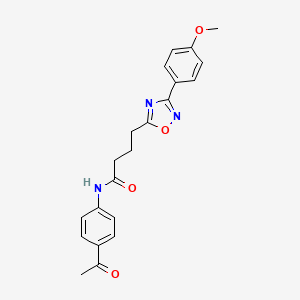
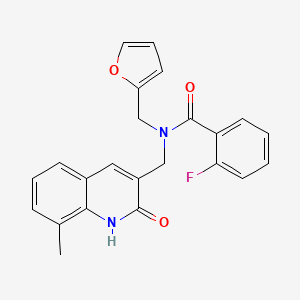
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)
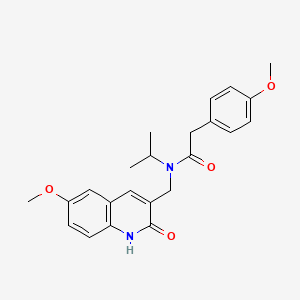
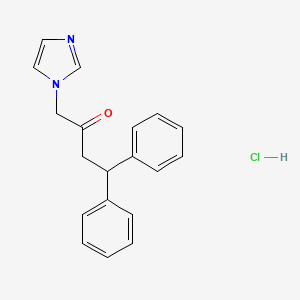
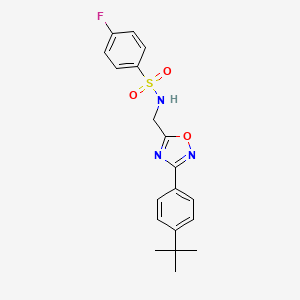
![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
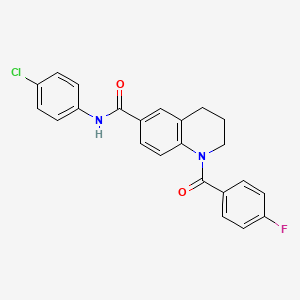
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
